molecular formula C10H8O B11921333 5h-Indene-2-carbaldehyde CAS No. 724765-42-8

5h-Indene-2-carbaldehyde

Cat. No.: B11921333
CAS No.: 724765-42-8
M. Wt: 144.17 g/mol
InChI Key: OBVHPJUQHDKEFK-UHFFFAOYSA-N
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Description

5H-Indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring, with an aldehyde functional group attached to the second carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indene-2-carbaldehyde typically involves the following steps:

    Cyclization of 2-phenylbutadiene: This step involves the cyclization of 2-phenylbutadiene to form indene.

    Formylation: The indene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the second carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Cyclization: Large-scale cyclization of 2-phenylbutadiene using appropriate catalysts.

    Formylation: Industrial formylation using optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5H-Indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 5H-Indene-2-carboxylic acid.

    Reduction: 5H-Indene-2-methanol.

    Substitution: Various substituted indene derivatives depending on the electrophile used.

Scientific Research Applications

5H-Indene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5H-Indene-2-carbaldehyde involves its interaction with various molecular targets:

    Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is useful in biochemical studies.

    Electrophilic Nature: The compound can participate in electrophilic aromatic substitution reactions, making it useful in organic synthesis.

Comparison with Similar Compounds

    Indene: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.

    2-Indanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

    Indole-3-carbaldehyde: Contains a nitrogen atom in the ring structure, leading to different biological activities.

Uniqueness: 5H-Indene-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of the indene ring system. This makes it a versatile compound in both synthetic and biological applications.

Properties

CAS No.

724765-42-8

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

5H-indene-2-carbaldehyde

InChI

InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2

InChI Key

OBVHPJUQHDKEFK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC(=CC2=C1)C=O

Origin of Product

United States

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